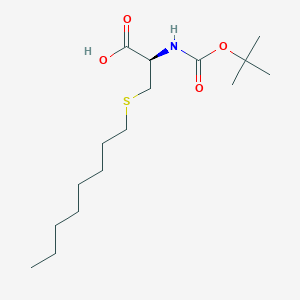
Boc-Cys(Octyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Cys(Octyl)-OH is a derivative of cysteine, an amino acid, where the thiol group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with an octyl group. This compound is primarily used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process.
Applications De Recherche Scientifique
Boc-Cys(Octyl)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides to protect the thiol group of cysteine, allowing for selective reactions at other functional groups.
Protein Engineering: Used in the modification of proteins to introduce specific functional groups.
Drug Development: Employed in the synthesis of peptide-based drugs and in the study of drug-protein interactions.
Bioconjugation: Utilized in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.
Mécanisme D'action
Target of Action
Boc-Cys(Octyl)-OH, also known as Boc-L-Cys(Octyl)-OH, is a compound that primarily targets cysteine residues in peptides and proteins . Cysteine residues are unique due to their high nucleophilicity and low natural abundance, making them ideal targets for chemoselective modification .
Mode of Action
The interaction of this compound with its targets involves the protection and subsequent deprotection of cysteine residues . This process facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in this compound is stable but can be removed through base-labile piperidine treatment .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in peptide and protein synthesis . By protecting cysteine residues, it enables the construction of complex disulfide-rich peptides and proteins . This has significant implications for the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), which rely on cysteine modification .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the peptides and proteins it helps synthesize. By enabling the construction of complex disulfide-rich peptides and proteins, it contributes to the creation of bioconjugates with specific properties . For instance, in the context of ADCs, this compound can facilitate the targeted delivery of potent toxic drugs to cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the solvent environment can strongly influence the three-dimensional structure of the peptides synthesized using this compound . Additionally, the pH and temperature can affect the removal of the Alloc group in this compound .
Analyse Biochimique
Biochemical Properties
Boc-Cys(Octyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The Boc protecting group in this compound is stable under certain conditions but can be removed with strong acid or heat . This property allows this compound to participate in complex biochemical reactions, such as the synthesis of disulfide-rich peptides .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the other molecules present.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biochemical reaction in which this compound is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it may affect metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may affect its localization or accumulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Octyl)-OH typically involves the protection of the cysteine thiol group with a Boc group. The process begins with the reaction of cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The octyl group is then introduced through an alkylation reaction using octyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Cys(Octyl)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Alkylation: The thiol group can be alkylated with various alkyl halides.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Alkylation: Sodium hydride and octyl bromide are used for the alkylation reaction.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products Formed:
Deprotection: Cysteine with an octyl group.
Alkylation: this compound with additional alkyl groups.
Oxidation: Disulfide-linked cysteine derivatives.
Comparaison Avec Des Composés Similaires
Boc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Fmoc-Cys(Trt)-OH: A cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Ac-Cys(Octyl)-OH: A cysteine derivative with an acetyl protecting group and an octyl side chain.
Uniqueness: Boc-Cys(Octyl)-OH is unique due to its combination of a Boc protecting group and an octyl side chain. This combination provides specific properties, such as increased hydrophobicity and selective reactivity, making it particularly useful in certain peptide synthesis and protein engineering applications.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-octylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4S/c1-5-6-7-8-9-10-11-22-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBMJZUXYLPQFI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)
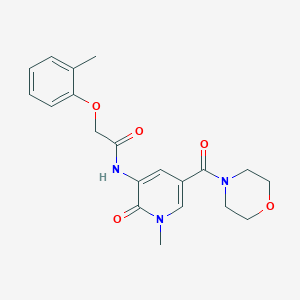
![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2557456.png)
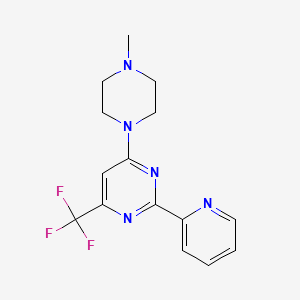
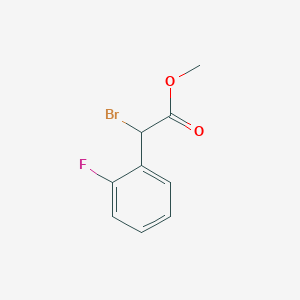
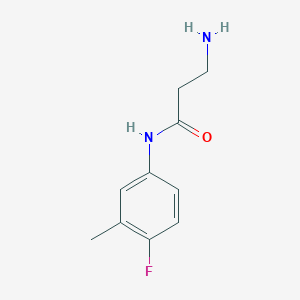
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)
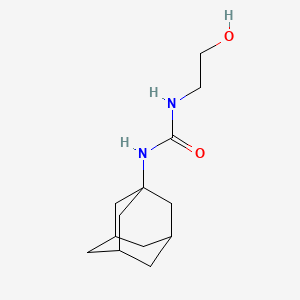
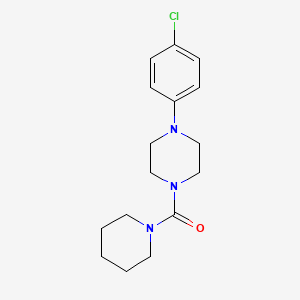
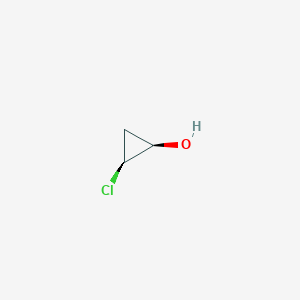
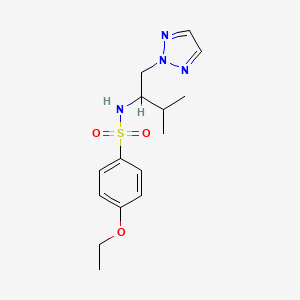
![N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2557470.png)
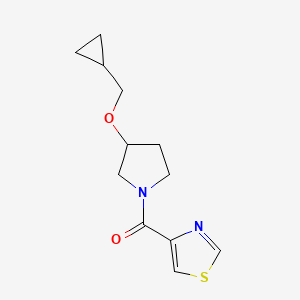
![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)
